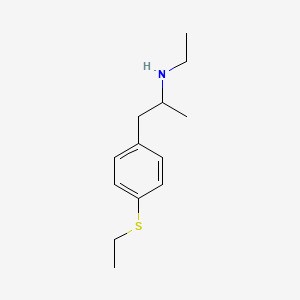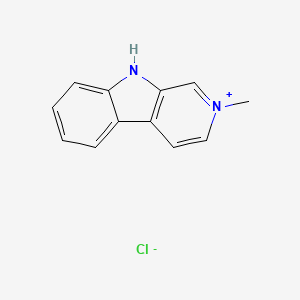
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a naphthalene ring attached to a dihydro-indazole moiety, making it a unique and potentially valuable compound in medicinal chemistry.
Preparation Methods
The synthesis of 2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one can be achieved through various synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the indazole derivative . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Oxidation: The compound can be oxidized to form the corresponding indazole-3-one derivative.
Reduction: Reduction of the compound can lead to the formation of dihydro-indazole derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the naphthalene or indazole rings, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-one derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .
Scientific Research Applications
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one has several scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, it is studied for its antimicrobial and anticancer activities, making it a candidate for drug development .
In medicine, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases . Its ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery and development. Additionally, in the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Additionally, the compound may interact with other molecular targets, such as receptors and signaling pathways, to exert its biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Naphthalen-1-ylmethyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds, such as indazole derivatives and naphthalene-based compounds. Some similar compounds include:
Indazole-3-one derivatives: These compounds share the indazole core structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Naphthalene-based compounds: These compounds contain the naphthalene ring and are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its combined indazole and naphthalene structures, which contribute to its distinct biological activities and potential therapeutic applications .
properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C18H14N2O/c21-18-16-10-3-4-11-17(16)19-20(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2 |
InChI Key |
SXKBSXCUDSHBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



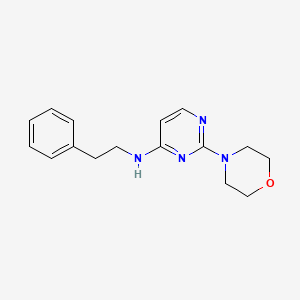
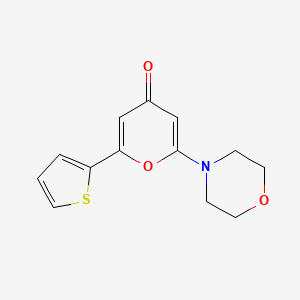
![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
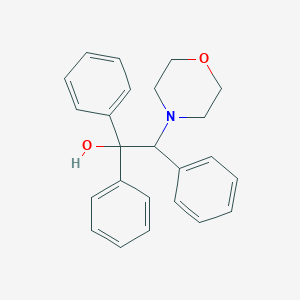
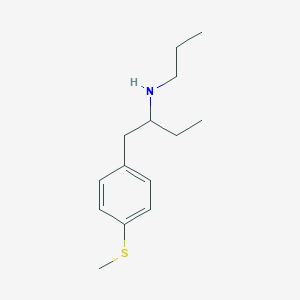
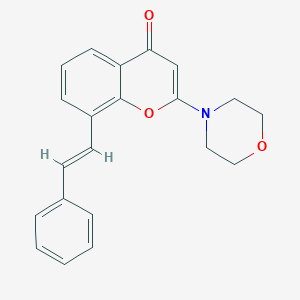
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
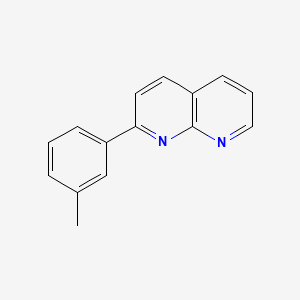
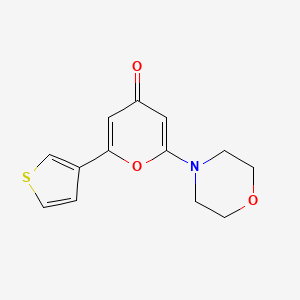
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
